N'-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-4-5-16(15(21)11-14)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLJRLYKBUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine
This intermediate is typically prepared through a nucleophilic substitution reaction between 2-chloropyridine and piperidin-4-ylmethanamine. Source describes a Mitsunobu reaction protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple pyridine derivatives with alcohols or amines.
Procedure :
- Reactants : 2-Chloropyridine (1.0 equiv), piperidin-4-ylmethanamine (1.2 equiv), DIAD (1.1 equiv), PPh₃ (1.1 equiv).
- Solvent : Anhydrous tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, argon atmosphere, 12–24 hours.
- Yield : 88% after column chromatography (EtOAc/MeOH 4:1).
Key Challenges :
- Steric hindrance from the pyridine ring necessitates excess amine and prolonged reaction times.
- Purification requires silica gel chromatography to remove phosphine oxide byproducts.
Amide Bond Formation Strategies
The ethanediamide linker is constructed through sequential amidation reactions. Two primary approaches are documented:
Carbodiimide-Mediated Coupling
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with activating agents such as hydroxybenzotriazole (HOBt).
Procedure :
- Step 1 : React 1-(pyridin-2-yl)piperidin-4-ylmethanamine with ethanedioyl dichloride in dichloromethane (DCM) at −20°C.
- Step 2 : Couple the resulting monoamide with 2,4-difluorophenylglyoxylic acid using EDC/HOBt.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM/THF (1:1) |
| Temperature | −20°C → room temperature |
| Reaction Time | 18 hours |
| Yield | 62–68% |
| Purification | Recrystallization (EtOH/H₂O) |
Advantages : High reproducibility and scalability.
Limitations : Requires strict moisture control to prevent hydrolysis of ethanedioyl dichloride.
Uranium-Based Coupling Agents
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer superior activation for sterically hindered amines.
Procedure :
- Reactants : 1-(Pyridin-2-yl)piperidin-4-ylmethanamine (1.0 equiv), 2,4-difluorophenylglyoxylic acid (1.05 equiv), HATU (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
- Solvent : Dimethylformamide (DMF).
- Conditions : 0°C for 30 minutes, then room temperature for 6 hours.
- Yield : 75–82% after reverse-phase HPLC.
Mechanistic Insight :
HATU generates active ester intermediates, reducing racemization and improving coupling efficiency for chiral centers.
Alternative Synthetic Routes
Multi-Component Reactions (MCRs)
Source highlights the use of MCRs for constructing complex heterocycles in a single pot. A modified Passerini reaction could assemble the ethanediamide core:
Reactants :
- 2,4-Difluorophenyl isocyanide.
- 1-(Pyridin-2-yl)piperidin-4-ylmethanamine.
- Glyoxylic acid.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | None |
| Temperature | 50°C |
| Yield | 54% |
Drawbacks : Lower yields due to competing side reactions.
Enzymatic Amidation
Recent advances in biocatalysis suggest lipases (e.g., Candida antarctica lipase B) can catalyze amide bond formation under mild conditions:
Procedure :
- Reactants : Ethanedioic acid, 1-(pyridin-2-yl)piperidin-4-ylmethanamine, 2,4-difluorophenylamine.
- Solvent : tert-Butyl methyl ether (TBME).
- Conditions : 37°C, 48 hours.
- Yield : 38% (needs optimization).
Optimization and Scale-Up Considerations
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Mixed solvents (THF/H₂O) improve phase separation during workup.
Temperature Effects
Lower temperatures (−20°C) minimize side reactions during dichloride activation, while higher temperatures (50°C) accelerate MCRs but risk decomposition.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) in carbodiimide-mediated couplings increases yields by 10–15% through acid scavenging.
Analytical Characterization
Critical quality control steps include:
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Phenylamide Motifs
(a) Piperidine-Based Amides
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ():
- N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (): Incorporates a trifluoromethylphenyl group and indoline-piperidine hybrid structure.
(b) Fluorophenyl-Containing Analogues
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Pyrrolidine-containing analogues (e.g., 12g) exhibit higher melting points than piperidine derivatives (12f), likely due to increased molecular symmetry .
- Fluorine substituents enhance metabolic stability and membrane permeability, as seen in 1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine .
Pharmacological Implications
- Piperidinyl Positioning : Analogues like W-18 and fentanyl () highlight that 4-piperidinyl positioning (as in the target compound) enhances µ-opioid receptor binding compared to 2-piperidinyl derivatives .
Biological Activity
N'-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a piperidine-pyridine hybrid structure, which are known to influence its biological interactions. The molecular formula is with a molecular weight of approximately 344.38 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Ethanediamide with difluorophenyl and piperidine |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in organic solvents; moderate water solubility |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety, depression, and pain management.
Pharmacological Effects
- Antidepressant Activity : In vitro studies have indicated that the compound may exhibit antidepressant-like effects through serotonin receptor modulation.
- Analgesic Properties : Animal models have shown that this compound can reduce pain sensitivity, suggesting potential use in pain management therapies.
- Neuroprotective Effects : Research indicates possible neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The presence of the difluorophenyl group and the piperidine ring significantly enhances the compound's binding affinity to target receptors. Variations in these substituents can lead to different biological outcomes, emphasizing the importance of chemical modifications in drug design.
Study 1: Antidepressant Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using forced swim tests in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Study 2: Analgesic Properties
In another investigation focusing on analgesic properties, the compound was administered to mice subjected to formalin-induced pain models. The findings demonstrated a dose-dependent reduction in pain responses, correlating with increased doses of the compound.
Study 3: Neuroprotection
A study assessing neuroprotective effects highlighted the compound's ability to inhibit neuronal apoptosis in vitro under oxidative stress conditions. This suggests potential therapeutic applications for conditions such as Alzheimer's disease.
Q & A
Basic Question
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for initial purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >98% purity .
Advanced Method
High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., heptane/ethyl acetate/methanol/water) resolves structurally similar impurities .
How do researchers confirm structural integrity post-synthesis?
Basic Question
- NMR : Compare H and C spectra to computational predictions (e.g., ChemDraw) .
- IR Spectroscopy : Validate carbonyl stretches (1650–1700 cm) and aromatic C-H bonds .
Advanced Technique
Single-crystal X-ray diffraction (SHELXL) resolves stereochemical ambiguities. Refinement with SHELXTL ensures accurate bond-length and angle measurements .
What experimental designs are used to assess biological activity?
Q. Basic Protocol
- Binding Assays : Screen against target receptors (e.g., GPCRs) using radioligand displacement (IC determination) .
- In Vitro Models : Test cytotoxicity in HEK-293 or HepG2 cell lines via MTT assays .
Advanced Design
Use surface plasmon resonance (SPR) to quantify real-time binding kinetics (k/k) and affinity (K) .
How to resolve contradictions in structure-activity relationship (SAR) studies?
Basic Approach
Compare analogs with systematic substitutions:
| Compound Modification | Activity Change | Reference |
|---|---|---|
| Pyridin-2-yl → Pyridin-4-yl | 10-fold ↓ affinity | |
| Ethanediamide → Acetamide | Improved solubility |
Advanced Analysis
Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor interactions and explain outliers .
What strategies mitigate poor aqueous solubility?
Q. Basic Method
- Co-solvents : Use 10–20% PEG-400 in buffer for in vitro assays .
- Salt Formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether .
Advanced Strategy
Develop nanocrystal formulations using antisolvent precipitation (e.g., water + stabilizer) to enhance bioavailability .
How to address challenges in crystallographic data collection?
Q. Basic Protocol
- Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with 20% PEG 8000 .
- Data Collection : Optimize cryocooling (100 K) to minimize radiation damage .
Advanced Resolution
Apply synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets and SHELXD for phase refinement .
What pharmacokinetic parameters should be prioritized?
Q. Basic Metrics
- LogP : Target 2.5–3.5 (octanol/water) to balance permeability and solubility .
- Metabolic Stability : Use liver microsome assays (human/rat) to estimate clearance rates .
Advanced Profiling
Conduct cassette dosing in rodents with LC-MS/MS quantification to assess AUC and half-life .
How to validate analytical methods for this compound?
Q. Basic Validation
- HPLC : Establish linearity (R > 0.995) over 1–100 µg/mL and LOD/LOQ .
- Repeatability : ≤2% RSD for retention time and peak area .
Advanced Validation
Implement forced degradation studies (acid/base/oxidative stress) to confirm method robustness .
What advanced spectroscopic methods resolve complex stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
